molecular formula C11H11NO B6254455 5-methoxy-8-methylquinoline CAS No. 868668-59-1

5-methoxy-8-methylquinoline

Cat. No. B6254455
CAS RN: 868668-59-1
M. Wt: 173.2
InChI Key:
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Description

5-methoxy-8-methylquinoline is a derivative of quinoline, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-methoxy-8-methylquinoline is similar to that of 8-methoxy-2-methylquinoline, which has a molecular formula of C11H11NO and an average mass of 173.211 Da .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 5-methoxy-8-methylquinoline is not mentioned in the sources, it’s worth noting that quinoline derivatives have shown substantial biological activities . For example, 5-MeO-DMT, a methoxylated derivative of DMT, shows 1000-fold greater affinity for 5-HT1A over 5-HT2A .

Safety and Hazards

Safety data sheets suggest that quinoline derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment.

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-methoxy-8-methylquinoline can be achieved through a multi-step process involving the condensation of an appropriate aldehyde with an amine, followed by cyclization and methylation reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethylamine", "methyl iodide", "sodium hydroxide", "acetic acid", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "ammonium chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethylamine in the presence of acetic acid and sodium acetate to form 4-methoxy-N-ethylideneaniline.", "Step 2: Cyclization of 4-methoxy-N-ethylideneaniline with sulfuric acid to form 5-methoxy-2-ethylquinoline.", "Step 3: Nitrosation of 5-methoxy-2-ethylquinoline with sodium nitrite and hydrochloric acid to form 5-methoxy-2-ethylquinoline-N-oxide.", "Step 4: Reduction of 5-methoxy-2-ethylquinoline-N-oxide with copper sulfate and sodium carbonate to form 5-methoxy-2-ethylquinoline.", "Step 5: Methylation of 5-methoxy-2-ethylquinoline with methyl iodide and ammonium chloride to form 5-methoxy-8-methylquinoline." ] }

CAS RN

868668-59-1

Product Name

5-methoxy-8-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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